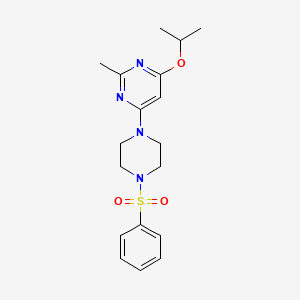

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound . It’s related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” and similar compounds can be analyzed using various techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” can be analyzed using various techniques.Aplicaciones Científicas De Investigación

DNA Interactions

The study of Hoechst 33258, a synthetic dye related to the chemical structure , has provided significant insights into DNA interactions. This dye, known for its strong binding to the minor groove of double-stranded B-DNA, has facilitated the development of drugs targeting DNA sequences. Its analogs are used in radioprotection and as topoisomerase inhibitors, highlighting the potential of similar compounds for rational drug design and molecular investigation of DNA recognition and binding processes (Issar & Kakkar, 2013).

Drug Metabolism

Arylpiperazine derivatives, including compounds similar to the one , undergo extensive metabolism involving CYP3A4-dependent N-dealkylation. These derivatives are clinically applied in treating conditions such as depression, psychosis, or anxiety. Their metabolites, primarily biotransformed by CYP2D6, display a variety of effects related to serotonin receptors, highlighting the importance of understanding their metabolic pathways for drug development (Caccia, 2007).

Synthesis Methodologies

Research into chiral sulfinamides, particularly tert-butanesulfinamide, has revolutionized the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse N-heterocycles, including piperidines and pyrrolidines, which are pivotal in many natural products and therapeutic compounds. Such synthetic advancements underscore the importance of exploring novel synthetic routes and methodologies for drug discovery (Philip et al., 2020).

Biological Activities

Pyrimidine derivatives, as part of the chemical structure , are known for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antiparasitic effects. This diversity makes pyrimidine a promising scaffold for developing new biologically active compounds, furthering our understanding of structure-activity relationships and potentially leading to the discovery of novel therapeutic agents (Chiriapkin, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-14(2)25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGROVDHBPZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)

![N-(2-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2460177.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)

![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)

![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)

![7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B2460186.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2460187.png)

![{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2460191.png)

![Cyclopentyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2460193.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2460195.png)

![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)